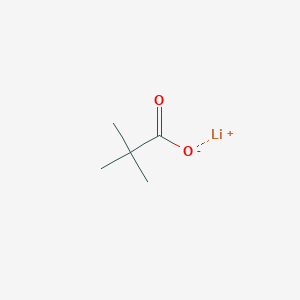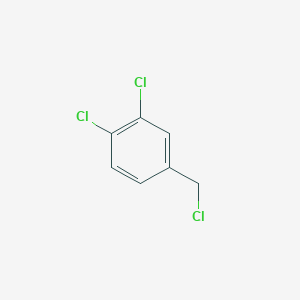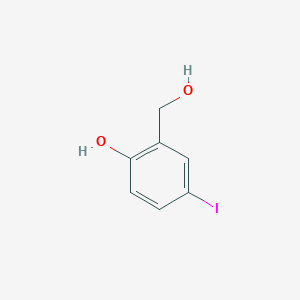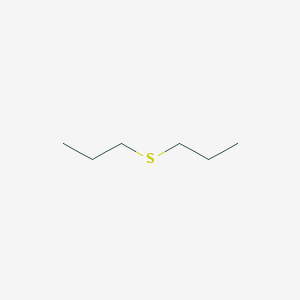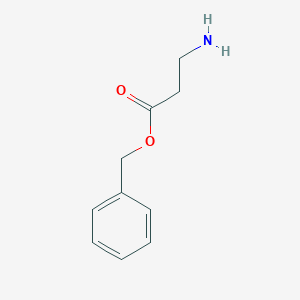![molecular formula C18H17N3O5 B086466 ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate CAS No. 14003-17-9](/img/structure/B86466.png)
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate, also known as ECE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ECE is a member of the indole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate is not yet fully understood. However, it is believed that ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemische Und Physiologische Effekte
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have antioxidant effects, which could potentially be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to determine its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate and its potential applications in other fields such as biochemistry and pharmacology. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate involves several steps, including the condensation of ethyl cyanoacetate with 3-acetylindole, followed by the addition of cyanoethyl ethyl ether and sodium ethoxide. The resulting product is then subjected to acid hydrolysis to yield ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have anti-cancer properties, specifically against breast cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
14003-17-9 |
|---|---|
Produktname |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
Molekularformel |
C18H17N3O5 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-15(22)12(9-19)18(13(10-20)16(23)26-4-2)11-7-5-6-8-14(11)21-17(18)24/h5-8,12-13H,3-4H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
XIXQWNIRYBMCLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
Andere CAS-Nummern |
14003-17-9 |
Synonyme |
ethyl 2-cyano-2-[3-(cyano-ethoxycarbonyl-methyl)-2-oxo-1H-indol-3-yl]a cetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



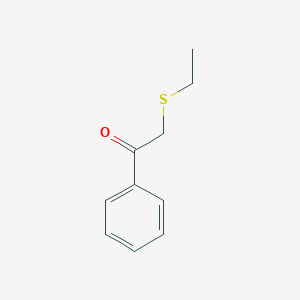
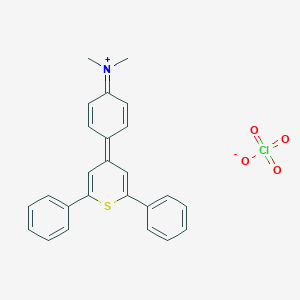
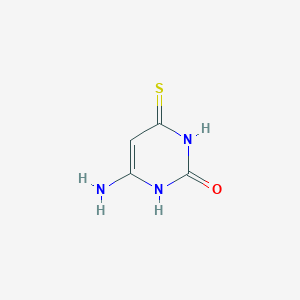
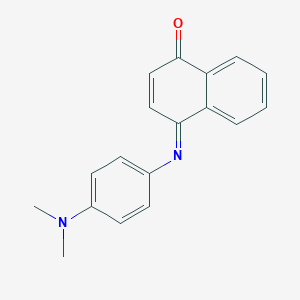
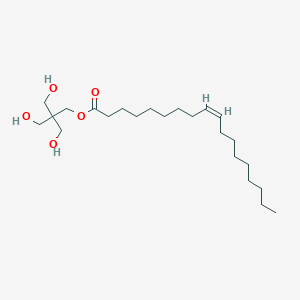

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
